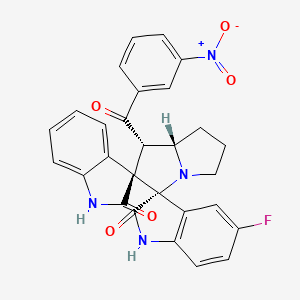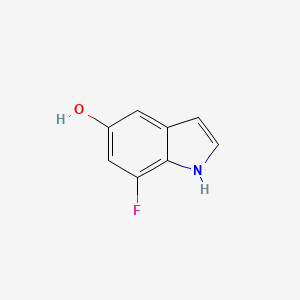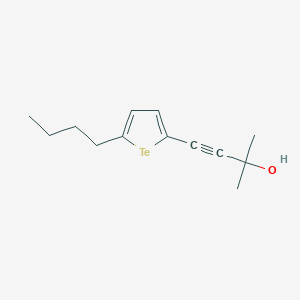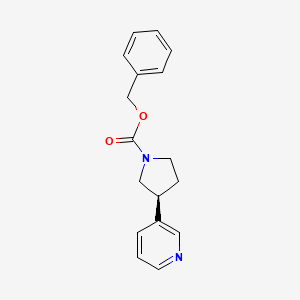![molecular formula C24H31NSe B12638220 10-(4'-Methyl[1,1'-biphenyl]-4-yl)decyl selenocyanate CAS No. 919488-45-2](/img/structure/B12638220.png)
10-(4'-Methyl[1,1'-biphenyl]-4-yl)decyl selenocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(4’-Methyl[1,1’-biphenyl]-4-yl)decyl selenocyanate is an organoselenium compound that has garnered interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound features a selenocyanate group attached to a decyl chain, which is further connected to a biphenyl structure with a methyl substitution.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4’-Methyl[1,1’-biphenyl]-4-yl)decyl selenocyanate typically involves the following steps:
Preparation of 4’-Methyl[1,1’-biphenyl]-4-yl decyl bromide: This intermediate can be synthesized by reacting 4’-methyl[1,1’-biphenyl]-4-yl decanol with phosphorus tribromide (PBr3) under anhydrous conditions.
Formation of the selenocyanate: The bromide intermediate is then reacted with potassium selenocyanate (KSeCN) in an aprotic solvent such as dimethylformamide (DMF) to yield the desired selenocyanate compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
10-(4’-Methyl[1,1’-biphenyl]-4-yl)decyl selenocyanate can undergo various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acid derivatives.
Reduction: Reduction reactions can convert the selenocyanate group to selenol or diselenide compounds.
Substitution: The selenocyanate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as triethylamine (TEA) and are conducted in polar aprotic solvents like DMF or acetonitrile.
Major Products
Oxidation: Seleninic acid derivatives.
Reduction: Selenol or diselenide compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 10-(4’-Methyl[1,1’-biphenyl]-4-yl)decyl selenocyanate involves its ability to modulate redox processes and interact with cellular targets. The selenocyanate group can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cancer cells, leading to apoptosis. Additionally, the compound can enhance the activity of antioxidant enzymes such as glutathione peroxidase, providing a protective effect against oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
- p-Xylene selenocyanate
- Benzyl selenocyanate
- 1,4-Phenylenebis(methylene)selenocyanate
Uniqueness
10-(4’-Methyl[1,1’-biphenyl]-4-yl)decyl selenocyanate is unique due to its specific structural features, including the biphenyl core with a methyl substitution and the long decyl chain.
Propriétés
Numéro CAS |
919488-45-2 |
|---|---|
Formule moléculaire |
C24H31NSe |
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
10-[4-(4-methylphenyl)phenyl]decyl selenocyanate |
InChI |
InChI=1S/C24H31NSe/c1-21-11-15-23(16-12-21)24-17-13-22(14-18-24)10-8-6-4-2-3-5-7-9-19-26-20-25/h11-18H,2-10,19H2,1H3 |
Clé InChI |
CAWRGIAXPVXRMH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC=C(C=C2)CCCCCCCCCC[Se]C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxoethyl}cyclooct-2-en-1-one](/img/structure/B12638148.png)
![4'-(Hexyloxy)-N-[2-(pyridin-2-yl)ethyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B12638152.png)
![3H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 7-methoxy-N-(4-piperidinylmethyl)-3-[3-(trifluoromethoxy)phenyl]-](/img/structure/B12638153.png)


![2-Pyrimidinecarbonitrile, 4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12638163.png)


![2-(5-chloro-2-methoxyphenyl)-4-[(4-fluorophenyl)carbonyl]hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione](/img/structure/B12638177.png)
![Methyl 3-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]propanoate](/img/structure/B12638182.png)
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-thienyl]-](/img/structure/B12638197.png)

![17-Hydroxy-11-methyl-2-oxatricyclo[13.4.0.03,8]nonadeca-1(15),3,5,7,10,16,18-heptaen-9-one](/img/structure/B12638226.png)
